2-Ethenylornithine
Description
2-Ethenylornithine is a non-proteinogenic amino acid derivative characterized by an ethenyl (-CH₂CH₂) substituent at the second position of the ornithine backbone. Ornithine itself is a key intermediate in the urea cycle and polyamine biosynthesis, and its derivatives often exhibit unique biochemical properties.
Properties
CAS No. |
111656-37-2 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2,5-diamino-2-ethenylpentanoic acid |
InChI |
InChI=1S/C7H14N2O2/c1-2-7(9,6(10)11)4-3-5-8/h2H,1,3-5,8-9H2,(H,10,11) |
InChI Key |
BBAGHEILTMBQPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCN)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Grignard reagents, where the ethenyl group is introduced via a nucleophilic addition reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a polar aprotic solvent like ether to stabilize the Grignard reagent.
Industrial Production Methods
Industrial production of 2-Ethenylornithine may involve multi-step synthesis starting from readily available precursors such as ornithine and ethenyl halides. The process includes steps like halogenation, nucleophilic substitution, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethenylornithine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives like amides and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Ethyl derivatives from reduction.
- Amides and esters from substitution reactions .
Scientific Research Applications
2-Ethenylornithine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications in treating metabolic disorders and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of 2-Ethenylornithine involves its interaction with enzymes and metabolic pathways. It can act as an inhibitor or substrate for enzymes like ornithine decarboxylase, affecting the biosynthesis of polyamines and other metabolites. The molecular targets include enzymes involved in the urea cycle and polyamine biosynthesis pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The primary distinction between 2-Ethenylornithine and its analogs lies in the substituent at the N2 position:
| Compound | N2 Substituent | Functional Group | Key Structural Feature |
|---|---|---|---|
| 2-Ethenylornithine | Ethenyl (-CH₂CH₂) | Alkene | Reactive double bond for potential conjugation or catalysis |
| N2-Acetylornithine | Acetyl (-COCH₃) | Amide | Enhanced polarity and hydrogen-bonding capacity |
N2-Acetylornithine, a well-studied biomarker, is classified as an N-acyl-L-alpha-amino acid with roles in metabolic regulation and disease diagnostics . In contrast, the ethenyl group in 2-Ethenylornithine may confer greater hydrophobicity and reactivity, suggesting applications in synthetic chemistry or catalysis .
Analytical and Regulatory Considerations
Substance identification and quantification methods described in (e.g., chromatography, mass spectrometry) are critical for distinguishing 2-Ethenylornithine from analogs. Regulatory frameworks emphasize the need to isolate and characterize such compounds, particularly if they are intended for release from industrial articles .
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